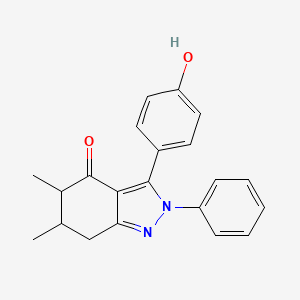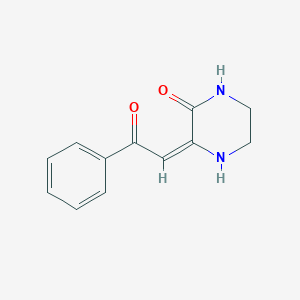
Indazol-4-one, 3-(4-hydroxyphenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyl group, dimethyl groups, and a tetrahydroindazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-phenylhydrazine, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties
Industry: It is used in the development of new materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . In cancer cells, it may interfere with cell signaling pathways, leading to reduced cell viability and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(4-Hydroxyphenyl)propanoic acid
- Various hydroxybenzoic acids
Uniqueness
What sets 3-(4-HYDROXYPHENYL)-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE apart is its unique tetrahydroindazole core combined with the hydroxyl and dimethyl groups, which contribute to its distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C21H20N2O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-5,6-dimethyl-2-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H20N2O2/c1-13-12-18-19(21(25)14(13)2)20(15-8-10-17(24)11-9-15)23(22-18)16-6-4-3-5-7-16/h3-11,13-14,24H,12H2,1-2H3 |
Clave InChI |
YXCWRLCZWVCEDO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=NN(C(=C2C(=O)C1C)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11510309.png)
![Methyl 4-[3-(adamantan-1-YL)-6-amino-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL]benzoate](/img/structure/B11510310.png)
![N-(4-Bromophenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B11510331.png)
![7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11510339.png)
![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11510347.png)
![N-[2-(dipropylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B11510353.png)
![4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11510359.png)

![2,6-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11510369.png)


![2-{[2-(biphenyl-2-ylamino)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11510388.png)
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol](/img/structure/B11510389.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B11510397.png)
